3-Bromo-2-chloro-5-methylanisole

Description

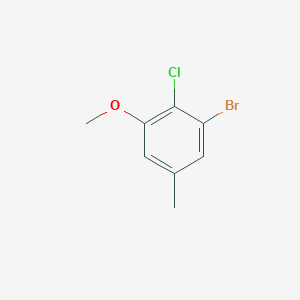

3-Bromo-2-chloro-5-methylanisole is a halogenated aromatic compound featuring a methoxy group (anisole backbone) substituted with bromine, chlorine, and methyl groups at positions 3, 2, and 5, respectively. The compound likely serves as an intermediate in pharmaceuticals, agrochemicals, or materials science, where halogenated aromatics are critical for tuning electronic and steric properties .

Properties

IUPAC Name |

1-bromo-2-chloro-3-methoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHDAWXOEHBLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-75-5 | |

| Record name | 1-bromo-2-chloro-3-methoxy-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylanisole typically involves the halogenation of 5-methylanisole. One common method is the bromination followed by chlorination of 5-methylanisole under controlled conditions. The reaction can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Products include various substituted anisoles depending on the nucleophile used.

Oxidation: Products include 3-bromo-2-chloro-5-methylbenzaldehyde or 3-bromo-2-chloro-5-methylbenzoic acid.

Reduction: Products include 5-methylanisole or other dehalogenated derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5-methylanisole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylanisole depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the aromatic ring towards nucleophilic substitution. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which is an area of ongoing research.

Comparison with Similar Compounds

Positional Isomers of Halogenated Anisoles

Key Observations :

- Substituent Position Effects: Bromine and chlorine at ortho positions (e.g., 5-Bromo-2-chloroanisole) introduce steric hindrance and electron-withdrawing effects, reducing ring electron density. This impacts reactivity in electrophilic substitution reactions . This could enhance solubility in non-polar solvents compared to fully halogenated analogs .

Halogenated Benzene Derivatives with Varied Functional Groups

Key Observations :

- Boiling Points and Volatility :

- α-Bromo-3,5-difluorotoluene (bp 65°C) demonstrates that smaller substituents (e.g., methyl vs. methoxy) and fluorine atoms reduce boiling points due to lower molecular weight and weaker intermolecular forces .

- Methoxy groups (as in anisoles) increase boiling points compared to methyl-substituted analogs due to stronger dipole-dipole interactions .

- Electrophilic Reactivity :

- Electron-withdrawing halogens (Br, Cl) deactivate the aromatic ring, directing subsequent substitutions to positions meta or para to existing groups. Methyl or methoxy groups can activate specific positions for further functionalization .

Biological Activity

3-Bromo-2-chloro-5-methylanisole (CAS No. 1208075-75-5) is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant research findings.

Chemical Structure and Synthesis

This compound is a derivative of anisole, characterized by the presence of bromine and chlorine substituents on the aromatic ring. The molecular formula is . The synthesis typically involves the halogenation of 5-methylanisole, often employing bromination followed by chlorination under controlled conditions using catalysts like iron or aluminum chloride.

The biological activity of this compound is influenced by the electron-withdrawing effects of its halogen substituents, which enhance the reactivity of the aromatic ring towards nucleophilic substitution reactions. This property is crucial for its interactions with biological targets such as enzymes and receptors.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

1. Antimicrobial Properties

Studies have shown that halogenated aromatic compounds can possess antimicrobial properties. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Antifungal Activity

The compound has also been investigated for its antifungal properties, with preliminary results suggesting efficacy against certain fungal strains. The mechanisms may include inhibition of fungal growth or alteration of cell wall synthesis.

3. Potential in Drug Development

Due to its structural characteristics, this compound is being explored as a potential building block in drug development, particularly in synthesizing compounds with therapeutic properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Antifungal | Inhibition of fungal strains | |

| Drug Development | Building block for therapeutic agents | , |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for further development as an antimicrobial agent .

Case Study: Antifungal Screening

In another investigation focusing on antifungal activity, this compound was tested against several fungal strains. Results indicated that the compound effectively inhibited growth at lower concentrations, making it a candidate for further exploration in antifungal therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.